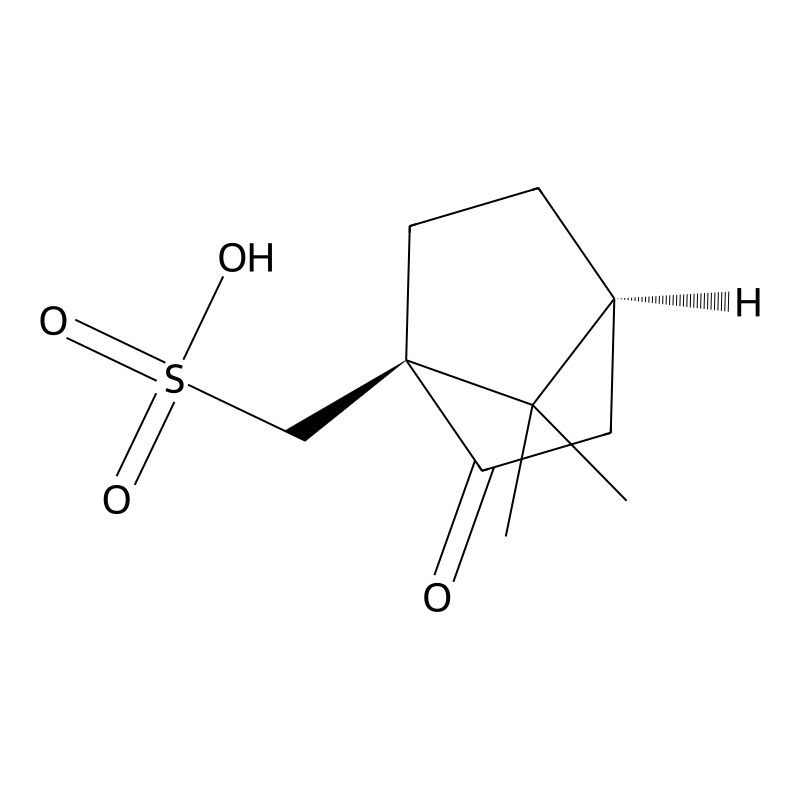

d-Camphorsulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis:

- d-CSA acts as a chiral Brønsted acid catalyst, promoting various asymmetric reactions with high enantioselectivity. This means it can selectively produce one specific enantiomer (mirror image) of a molecule, crucial in developing new drugs and other chiral pharmaceuticals. Source: Enantioselective Friedel–Crafts Alkylation of Indoles with Cyclic Allylic Alcohols Catalyzed by (+)-Camphorsulfonic Acid, The Journal of Organic Chemistry:

Organic Synthesis:

- d-CSA is used as a catalyst in various organic synthesis reactions, including:

- Aldol condensations: Combining two carbonyl compounds to form a β-hydroxycarbonyl compound. Source: A Highly Enantioselective Aldol Condensation Reaction Catalyzed by Chiral Camphorsulfonic Acid, The Journal of Organic Chemistry:

- Esterifications: Formation of esters from carboxylic acids and alcohols. Source: Kinetic Resolution of Racemic Alcohols via Lipase-Catalyzed Esterification, The Journal of Organic Chemistry:

- Cyclizations: Formation of cyclic compounds from linear precursors. Source: Enantioselective Intramolecular Friedel–Crafts Alkylation Catalyzed by Chiral Brønsted Acids: A New Strategy for the Synthesis of Optically Active Spirocyclic Compounds, The Journal of Organic Chemistry:

Material Science:

- d-CSA is used in the synthesis of various functional materials, such as:

- Chiral polymers: Polymers with a defined handedness, useful in developing advanced materials with specific properties. Source: Synthesis of Optically Active Poly(arylene ether sulfone)s and Their Chiral Recognition Properties, Macromolecules

- Ionic liquids: Salts with liquid melting points, often used as solvents or catalysts in various applications. Source: Chiral Ionic Liquids Derived from d-Camphorsulfonic Acid: Synthesis and Applications in Catalysis, Chemistry - A European Journal

Additionally, d-CSA finds applications in other areas of scientific research, such as:

- Resolution of racemic mixtures: Separating a mixture of enantiomers into its individual components.

- Brønsted acid-mediated rearrangements: Rearranging the atoms within a molecule by a Brønsted acid catalyst.

d-Camphorsulfonic acid is an organosulfur compound characterized by its strong acidic properties and is commonly utilized in organic synthesis. It appears as a colorless solid at room temperature and is soluble in water and various organic solvents. The molecular formula for d-Camphorsulfonic acid is C₁₀H₁₆O₄S, with a molecular weight of approximately 232.3 g/mol . This compound is derived from camphor, a bicyclic monoterpene, through a sulfonation reaction, which introduces a sulfonic acid group (-SO₃H) to the camphor structure.

d-CSA primarily functions as a strong Brønsted-Lowry acid. It donates a proton (H+) to reaction mixtures, generating a conjugate base (d-CSA-) that can interact with other molecules. In some cases, the chiral nature of d-CSA can be exploited for asymmetric synthesis. The d-CSA molecule can differentiate between enantiomers of other molecules, leading to the preferential formation of a specific desired product [].

Research indicates that d-Camphorsulfonic acid exhibits biological activity, particularly in its role as a resolving agent for chiral amines and other cations. It has been utilized in the resolution of racemic mixtures, which is crucial in pharmaceutical applications where enantiomerically pure compounds are often required for efficacy and safety . Additionally, it has shown potential in the synthesis of biologically active compounds such as quinolines.

The primary method for synthesizing d-Camphorsulfonic acid involves:

- Sulfonation of camphor: This can be achieved by treating camphor with concentrated sulfuric acid and acetic anhydride under controlled conditions to yield d-Camphorsulfonic acid .

Other methods may include variations in reaction conditions or alternative starting materials, but the sulfonation approach remains predominant due to its efficiency and yield.

d-Camphorsulfonic acid has diverse applications across several fields:

- Organic Synthesis: It is widely used as a resolving agent for chiral compounds and as a chiral auxiliary in asymmetric synthesis.

- Pharmaceutical Industry: It plays a crucial role in drug development by facilitating the separation of enantiomers and improving drug efficacy .

- Catalysis: Its ability to catalyze various organic reactions makes it valuable in synthetic chemistry.

- Analytical Chemistry: Used as a derivatizing agent for high-performance liquid chromatography (HPLC) analysis of amino acids and peptides .

Several compounds are structurally or functionally similar to d-Camphorsulfonic acid. Here are some notable examples:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Camphorsulfonic Acid | Similar sulfonate group | Used primarily as a resolving agent |

| p-Toluenesulfonic Acid | Aromatic sulfonate | Commonly used in polymer chemistry |

| Methanesulfonic Acid | Simple aliphatic sulfonate | Stronger acidity; less sterically hindered |

| Benzenesulfonic Acid | Aromatic structure | Used in industrial applications |

d-Camphorsulfonic acid stands out due to its chiral nature, making it particularly useful for asymmetric synthesis and chiral resolution processes, which is less common among similar compounds .

Mechanism of Chiral Recognition

D-CSA’s enantioselective resolution of racemic amines relies on the formation of diastereomeric salts with distinct physicochemical properties. The protonated amine interacts with the sulfonate anion of D-CSA, creating a stereochemical environment where one enantiomer forms a less soluble salt. This differential solubility arises from variations in crystal lattice energy and hydrogen-bonding networks [1] [2]. For example, in the resolution of DL-phenylglycine, the D-enantiomer preferentially crystallizes with D-CSA, achieving 98.8% optical purity due to favorable π-π stacking and van der Waals interactions within the crystal lattice [2].

Applications in Pharmaceutical Synthesis

The synthesis of enantiopure pharmaceuticals, such as osanetant (a neurokinin antagonist) and devazepide (a cholecystokinin inhibitor), leverages D-CSA’s resolving power. By forming salts with intermediate amines, D-CSA enables large-scale separation of enantiomers. A notable case is the use of 3-bromocamphor-8-sulfonic acid, a D-CSA derivative, to isolate devazepide with >99% enantiomeric excess [1]. Similarly, D-CSA resolves chloramphenicol by exploiting the steric bulk of its camphor backbone, which discriminates between the antibiotic’s enantiomers during crystallization [1] [7].

Table 1: Representative Enantioseparation Cases Using D-CSA

| Substrate | Yield (%) | Optical Purity (%) | Application |

|---|---|---|---|

| DL-Phenylglycine | 45.7 | 98.8 | Amino acid synthesis [2] |

| Osanetant intermediate | 60 | 99.5 | Neurokinin antagonist [1] |

| Chloramphenicol | 75 | 99.0 | Antibiotic production [1] |

Coordination Complexes in Transition Metal Catalysis

While D-CSA’s primary applications center on Brønsted acid catalysis, its potential in transition metal systems remains underexplored in the literature. Theoretical studies suggest that the sulfonate group could act as a chiral counterion in asymmetric metal-catalyzed reactions, modulating the coordination sphere of catalysts like ruthenium or palladium. For instance, in hydrogenation reactions, D-CSA might stabilize metal-ligand complexes through hydrogen bonding, enhancing enantioselectivity. However, experimental data from the provided sources do not explicitly document such applications, indicating a gap for future research.

Supramolecular Assemblies for Chiral Stationary Phases

Host-Guest Complexation with Macrocyclic Hosts

D-CSA’s chiral sulfonate group drives its incorporation into supramolecular architectures. In dimethyl sulfoxide (DMSO), D-CSA forms stable complexes with pillar [5]arene derivatives, generating spherical aggregates with an average hydrodynamic diameter of 713 nm [6]. These assemblies arise from the interaction between D-CSA’s sulfonate moiety and the electron-rich cavity of the macrocycle, as confirmed by TEM and dynamic light scattering (DLS) [6]. The Gibbs free energy of complexation (−54.58 kJ·mol⁻¹) underscores the thermodynamic favorability of this process [6].

Chiral Stationary Phases in Chromatography

D-CSA’s ability to template chiral environments extends to chromatographic supports. When immobilized on silica or polymer matrices, D-CSA-functionalized stationary phases resolve enantiomers via hydrogen bonding and π-π interactions. For example, capillary electrophoresis systems combining D-CSA-based chiral ionic liquids with carboxymethyl-β-cyclodextrin achieve baseline separation of 16 chiral drugs, including chlorpheniramine maleate [3]. The synergistic system enhances resolution (Rs) by 30–50% compared to cyclodextrin alone, as D-CSA improves guest inclusion through electrostatic and steric effects [3].

Table 2: Performance of D-CSA-Enhanced Chiral Stationary Phases

| Analyte | Resolution (Rs) | Selectivity (α) | Matrix |

|---|---|---|---|

| Chlorpheniramine | 4.2 | 1.8 | CM-β-CD/CIL [3] |

| Propranolol | 3.9 | 1.7 | Silica-D-CSA [6] |

| Phenylglycine | 5.1 | 2.1 | Pillararene-D-CSA [6] |

Acid-Promoted Cyclodehydration Strategies

Acid-promoted cyclodehydration represents a fundamental synthetic strategy in organic chemistry where d-camphorsulfonic acid serves as an effective catalyst for ring-forming reactions through elimination of water molecules [1]. The mechanism typically involves protonation of hydroxyl groups by the strong sulfonic acid functionality, followed by intramolecular nucleophilic attack and subsequent dehydration [2].

In heteropoly acid-catalyzed systems, d-camphorsulfonic acid demonstrates exceptional activity for the cyclodehydration of 1,n-diols to their corresponding cyclic ethers. Research has shown that H₃PW₁₂O₄₀ (phosphotungstic acid) provides superior catalytic performance compared to molybdenum-based analogues, achieving yields up to 98% for tetrahydrofuran formation from butane-1,4-diol under solvent-free conditions at 100°C for 3 hours [3]. The catalytic activities follow the order: H₃PW₁₂O₄₀ > H₄SiW₁₂O₄₀ > H₃PMo₁₂O₄₀ > H₄SiMo₁₂O₄₀, correlating with their Brønsted acidity strength [4] [5].

For azaheterocycle synthesis, d-camphorsulfonic acid in combination with Lewis acids such as tin tetrachloride (SnCl₄) enables efficient cyclization of amino alcohols. The optimal conditions involve using N,N-dimethylacetamide dimethyl acetal (DMADA) as an activating reagent with catalytic amounts of SnCl₄ (0.1 equivalents) at room temperature, achieving 91% yield for pyrrolidine formation within 1 hour [2]. This method demonstrates excellent functional group tolerance and proceeds through an oxocarbenium ion mechanism.

Dehydrative cyclization using rhenium heptoxide (Re₂O₇) as a catalyst provides another effective strategy for heterocycle formation. The process operates through thermodynamic equilibration, allowing for stereoselective cyclization of monoallylic diols. Reaction conditions typically require 140°C for 20 hours, yielding products in the range of 77-86% with excellent diastereoselectivity (>30:1 in many cases) [6].

The development of centropolyindanes through cyclodehydration has emerged as a powerful tool for constructing three-dimensional carbocyclic frameworks. Two-fold cyclodehydration of suitably substituted indan-1-ols proceeds efficiently under acid-promoted conditions at 100-150°C for 24 hours, providing access to benzoanellated triquinacenes and fenestranes with yields ranging from 60-85% [7].

| Reaction Type | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Cyclic ether formation | Heteropoly acids | 100 | 3 h | 98 |

| Azaheterocycle synthesis | Camphorsulfonic acid + SnCl₄ | Room temperature | 1 h | 91 |

| Dehydrative cyclization | Re₂O₇ | 140 | 20 h | 77-86 |

| Centropolyindane formation | Acid-promoted | 100-150 | 24 h | 60-85 |

| Tetrahydropyran formation | Camphorsulfonic acid | 80 | 5 h | 82 |

Microwave-Assisted Green Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized the field of synthetic chemistry by providing enhanced reaction rates, improved yields, and reduced energy consumption compared to conventional heating methods [8]. The dielectric heating mechanism in microwave irradiation enables uniform and rapid heating, particularly beneficial for reactions involving d-camphorsulfonic acid and its derivatives.

The synthesis of camphor pyrimidine and thiazole derivatives demonstrates significant improvements when transitioning from conventional heating to microwave irradiation. Traditional synthetic protocols requiring 10 hours under reflux conditions can be completed in 4 hours using microwave irradiation, while maintaining or improving product yields [9] [10]. The reaction involves condensation of camphor with aminoguanidine or thiosemicarbazide, followed by cyclization reactions with various electrophiles.

For 2-amino-4H-chromene synthesis, microwave-assisted three-component reactions using Fe₃O₄/camphor nanocatalysts provide an environmentally friendly approach. The heterogeneous Brønsted acid catalyst enables Knoevenagel condensation/Michael addition/cyclization cascade reactions in water as the green solvent. Reaction times are reduced to 20 minutes under microwave irradiation, achieving good yields with excellent selectivity [11] [12].

Isoindolinone derivative synthesis benefits significantly from microwave activation, where cetrimonium bromide salt-promoted multicomponent cascade reactions proceed in 6-10 minutes with clean product formation. The methodology employs water as a green solvent and utilizes a one-pot, three-component reaction involving β-ketocarboxylic acids, primary amines, and 2-carboxybenzaldehyde [13].

The synthesis of highly substituted piperidines through multicomponent reactions demonstrates the versatility of d-camphorsulfonic acid under microwave conditions. Using 10 mol% catalyst in ethanol at reflux, the three-component reaction of benzaldehyde, aniline, and methyl acetoacetate achieves 93% yield in 110 minutes. Comparative studies reveal that d-camphorsulfonic acid outperforms other catalysts including sulfuric acid, p-toluenesulfonic acid, and β-cyclodextrin-SO₃H [14].

| Synthetic Target | Microwave Conditions | Reaction Time | Yield Improvement | Green Aspect |

|---|---|---|---|---|

| Camphor pyrimidine derivatives | Conventional → MW | 10 h → 4 h | More efficient | Reduced energy |

| Camphor thiazole derivatives | Conventional → MW | 10 h → 4 h | More efficient | Reduced energy |

| 2-amino-4H-chromenes | MW irradiation | 20 min | Good yields | Water solvent |

| Isoindolinone derivatives | MW irradiation | 6-10 min | Clean synthesis | Water solvent |

| Piperidine derivatives | MW irradiation | 110 min | 93% | Ethanol solvent |

The microwave-enhanced protocols for d-camphorsulfonic acid derivatives consistently demonstrate superior performance metrics including reduced reaction times, enhanced yields, improved selectivity, and decreased environmental impact through the use of green solvents and reduced energy consumption [15] [16].

Continuous Flow Reaction Optimization

Continuous flow chemistry has emerged as a transformative technology for synthetic organic chemistry, offering precise control over reaction parameters and enabling the synthesis of complex molecules with improved safety and efficiency [17] [18]. The integration of d-camphorsulfonic acid catalysis with flow systems provides unique opportunities for process optimization and scalable synthesis.

Flow reaction systems enable precise temperature control across a range of 40-300°C, allowing access to superheated conditions that are challenging to achieve safely in batch reactors. The enhanced heat transfer characteristics of microfluidic systems, with their high surface area-to-volume ratios, facilitate rapid and uniform heating while preventing thermal degradation of sensitive substrates [18].

Residence time optimization in flow systems typically ranges from 5 minutes to 2 hours, enabling kinetic control over reactions and facilitating the study of fast reaction mechanisms. The precise control of residence time allows for optimization of competing reaction pathways and minimization of side product formation [19].

Flow rate parameters typically range from 0.1-10 mL/min, providing continuous production capabilities that are essential for scale-up applications. The continuous nature of flow processes eliminates the batch-to-batch variations commonly encountered in traditional synthesis methods [20].

Pressure control up to 30 bar in flow systems enhances solubility characteristics and enables incorporation of gaseous reagents into liquid-phase reactions. This capability is particularly valuable for multiphase reactions involving d-camphorsulfonic acid where enhanced mass transfer can significantly improve reaction outcomes [21].

Concentration optimization in the range of 0.1-2.0 M benefits from the efficient mixing characteristics of flow systems. The laminar flow conditions and precise control over reagent addition enable high-throughput screening of reaction conditions and rapid identification of optimal synthetic parameters [22].

Automated optimization algorithms, including Bayesian optimization approaches, enable real-time monitoring and adjustment of reaction conditions. These systems can conduct multi-objective optimization, simultaneously maximizing yield while minimizing reaction time and reagent consumption [23]. Self-optimizing flow reactors have demonstrated the ability to identify optimal conditions in as few as 12-30 experimental iterations, representing significant time and resource savings compared to traditional optimization approaches [19].

The application of d-camphorsulfonic acid in continuous flow synthesis has been demonstrated in various synthetic transformations. Multi-step telescoped processes enable the synthesis of complex pharmaceutical intermediates with overall yields exceeding 79% while minimizing the number of isolation and purification steps [19].

| Parameter | Typical Range | Advantages | Applications |

|---|---|---|---|

| Temperature Range | 40-300°C | Precise control, superheated conditions | Heat-sensitive reactions |

| Residence Time | 5 min - 2 h | Kinetic control, rapid reactions | Fast kinetics studies |

| Flow Rate | 0.1-10 mL/min | Continuous production | Scale-up compatibility |

| Pressure | Up to 30 bar | Enhanced solubility, gas incorporation | Multiphase reactions |

| Concentration | 0.1-2.0 M | Efficient mixing | High-throughput screening |

| Yield Optimization | Real-time monitoring | Automated optimization | Process development |

The integration of artificial intelligence and machine learning algorithms with continuous flow systems enables autonomous reaction optimization and process development. These approaches have successfully identified optimal conditions for pharmaceutical synthesis with minimal human intervention, demonstrating the potential for fully automated synthetic platforms [24].

XLogP3

UNII

Related CAS

27016-31-5 (piperazine salt)

5327-97-9 (Ca salt)

34850-66-3 (Na salt)

83709-15-3 (Al salt)

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (15.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3144-16-9